molecular formula C15H20FNO4 B11824305 N-Boc-3-Fluoro-L-homophenylalanine

N-Boc-3-Fluoro-L-homophenylalanine

Cat. No.: B11824305
M. Wt: 297.32 g/mol
InChI Key: QHYYPOGNLIBZLB-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-3-Fluoro-L-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a fluorine atom on the phenyl ring, and an extended carbon chain compared to phenylalanine. This compound is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-Fluoro-L-homophenylalanine typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting material, 3-fluoro-L-homophenylalanine, is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-Fluoro-L-homophenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc group.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Deprotected Amino Acid: Removal of the Boc group yields 3-fluoro-L-homophenylalanine.

Scientific Research Applications

N-Boc-3-Fluoro-L-homophenylalanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: It serves as a tool for studying protein structure and function, particularly in the context of fluorine labeling.

    Medicine: It is investigated for its potential use in drug development, especially in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-3-Fluoro-L-homophenylalanine involves its incorporation into peptides and proteins, where the fluorine atom can influence the molecule’s properties. The fluorine atom can affect the electronic distribution and steric interactions within the molecule, leading to changes in its biological activity. The Boc group serves as a protecting group during synthesis, ensuring that the amino group remains unreactive until the desired stage of the synthesis.

Comparison with Similar Compounds

N-Boc-3-Fluoro-L-homophenylalanine can be compared with other similar compounds such as:

    N-Boc-3-Fluoro-L-phenylalanine: Similar structure but lacks the extended carbon chain.

    N-Boc-4-Fluoro-L-phenylalanine: Fluorine atom is positioned differently on the phenyl ring.

    N-Boc-3-Chloro-L-homophenylalanine: Contains a chlorine atom instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which makes it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

(2R)-4-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)8-7-10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

QHYYPOGNLIBZLB-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC=C1)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

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